![molecular formula C20H26N2O3S2 B4751244 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4751244.png)
1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine
説明
1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of B-cells, which are involved in the development of cancer and autoimmune diseases. By inhibiting BTK, 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine blocks the downstream signaling pathways that lead to the growth and proliferation of cancer cells and the activation of immune cells in autoimmune diseases.
Biochemical and Physiological Effects
1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of BTK activity, the reduction of cytokine production, and the suppression of B-cell activation and proliferation. 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine is its specificity for BTK, which reduces the risk of off-target effects. Another advantage is its favorable pharmacokinetic profile, which allows for convenient dosing in preclinical studies. However, one limitation of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical trials.
将来の方向性
There are several potential future directions for the development of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine. These include the evaluation of its efficacy in combination with other cancer therapies, the exploration of its potential in the treatment of other autoimmune diseases, and the development of more potent and selective BTK inhibitors. Additionally, further studies are needed to fully understand the mechanisms of action of 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine and to optimize its dosing and administration in clinical trials.
科学的研究の応用
1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has been studied extensively in preclinical models of cancer and autoimmune diseases. In these studies, 1-[3-(4-isopropylphenyl)propanoyl]-4-(2-thienylsulfonyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells and to reduce inflammation in autoimmune diseases.
特性
IUPAC Name |
3-(4-propan-2-ylphenyl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-16(2)18-8-5-17(6-9-18)7-10-19(23)21-11-13-22(14-12-21)27(24,25)20-4-3-15-26-20/h3-6,8-9,15-16H,7,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDUWSUGRAPCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Propan-2-yl)phenyl]-1-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。